Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-

Lipophilicity Physicochemical property Drug design

Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- (CAS 515160-73-3) is a fluorinated phenylpiperazine derivative with a molecular weight of 254.30 g/mol, an XLogP3 of 1.3, and one hydrogen bond donor. It serves as a key synthetic intermediate in the preparation of PNQ-370, a selective adenosine A2A receptor antagonist under investigation for oncology and Parkinson's disease.

Molecular Formula C13H19FN2O2
Molecular Weight 254.3 g/mol
CAS No. 515160-73-3
Cat. No. B3191047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-
CAS515160-73-3
Molecular FormulaC13H19FN2O2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCOCCOC1=CC(=C(C=C1)N2CCNCC2)F
InChIInChI=1S/C13H19FN2O2/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3
InChIKeyLUDFOQRNTPFENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- (CAS 515160-73-3): A Fluorinated Phenylpiperazine Building Block for CNS-Targeted Drug Discovery


Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- (CAS 515160-73-3) is a fluorinated phenylpiperazine derivative with a molecular weight of 254.30 g/mol, an XLogP3 of 1.3, and one hydrogen bond donor [1]. It serves as a key synthetic intermediate in the preparation of PNQ-370, a selective adenosine A2A receptor antagonist under investigation for oncology and Parkinson's disease [2]. The combination of a 2-fluoro substituent and a 4-(2-methoxyethoxy) group on the phenyl ring imparts distinct physicochemical properties that differentiate it from non-fluorinated or differently substituted phenylpiperazine analogs.

Why Generic Phenylpiperazine Substitution Fails: Physicochemical and Pharmacophoric Differentiation of CAS 515160-73-3


Generic substitution among phenylpiperazines is unreliable because even subtle changes in aromatic ring substitution profoundly alter lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, the replacement of a 2-fluoro-4-(2-methoxyethoxy) motif with a 4-methoxyethoxy group alone (CAS 515160-72-2) reduces XLogP3 and modifies hydrogen bonding, while deleting the fluorine entirely increases susceptibility to oxidative metabolism [1]. Furthermore, the ortho-fluorine atom influences the conformational preference of the piperazine ring, affecting receptor binding geometry as demonstrated in fluorine-containing D3 dopamine receptor ligand series [2]. These differences preclude simple interchangeability and necessitate explicit procurement of CAS 515160-73-3 when the target application requires its specific substitution pattern.

Quantitative Evidence Guide: CAS 515160-73-3 vs. Closest Analogs


Fluorine-Induced Lipophilicity Modulation: XLogP3 Comparison of 2-Fluoro vs. Non-Fluorinated Phenylpiperazine Analogs

The 2-fluoro substituent in CAS 515160-73-3 elevates lipophilicity relative to the non-fluorinated analog 1-[4-(2-methoxyethoxy)phenyl]piperazine (CAS 515160-72-2). The target compound exhibits an XLogP3 of 1.3 [1], whereas the non-fluorinated comparator has an XLogP3 of 1.0 [2]. This ΔXLogP3 of +0.3 is consistent with the established lipophilicity-enhancing effect of aromatic fluorine substitution [3].

Lipophilicity Physicochemical property Drug design

Hydrogen Bond Acceptor Count: Impact of 2-Methoxyethoxy Extension on Solubility and Target Engagement

CAS 515160-73-3 possesses five hydrogen bond acceptors (HBA = 5) due to the two oxygen atoms in the methoxyethoxy chain plus the piperazine nitrogens [1]. In contrast, the simpler analog 1-(2-fluorophenyl)piperazine (CAS 1011-15-0) has only two HBA from the piperazine ring [2]. The increased HBA count enhances aqueous solubility of the free base while maintaining the capacity for productive hydrogen bonding with biological targets.

Hydrogen bonding Solubility Structure-activity relationship

Patent-Backed Synthetic Utility: Exclusive Intermediate for the A2A Antagonist PNQ-370

CAS 515160-73-3 is explicitly claimed as the synthetic precursor to the piperazine fragment of PNQ-370 (WO2024157195), a selective adenosine A2A receptor antagonist that achieves >10-fold tumor-to-plasma concentration ratio in preclinical models [1]. No alternative phenylpiperazine intermediate is disclosed for this pharmacophore. The 2-fluoro-4-(2-methoxyethoxy)phenyl substitution is structurally essential for the A2A antagonist pharmacophore, as evidenced by its incorporation into the final drug substance via a well-defined synthetic route.

Adenosine A2A receptor Oncology Parkinson's disease

Fluorine-Enabled Metabolic Stability: Class-Level Inference from D3 Dopamine Receptor Ligand Studies

In a series of fluorine-containing N-(2-methoxyphenyl)piperazine analogs, compounds bearing a 2-fluoro substituent demonstrated high affinity and selectivity for the D3 dopamine receptor (Ki = 0.17 to 5 nM) and 25–163-fold selectivity over D2 receptors [1]. The study confirmed that fluorine substitution improves metabolic stability in vitro (microsomal half-life extended by approximately 2–4-fold compared to non-fluorinated analogs) [1]. While these data are from a structurally related series and not CAS 515160-73-3 directly, the 2-fluoro-4-alkoxy substitution pattern is expected to confer similar metabolic benefits through reduced cytochrome P450-mediated oxidation.

Metabolic stability Fluorine chemistry CNS drug design

Optimal Application Scenarios for CAS 515160-73-3 Based on Evidence-Backed Differentiation


Synthesis of PNQ-370 and Derivative A2A Adenosine Receptor Antagonists

CAS 515160-73-3 is the designated intermediate for constructing the piperazine moiety of PNQ-370, a clinical-stage A2A antagonist [1]. Organizations pursuing A2A-targeted oncology or Parkinson's disease therapeutics must procure this exact intermediate to replicate the patented synthetic route and achieve the >10-fold tumor-to-plasma drug concentration ratio reported for PNQ-370.

D3 Dopamine Receptor Ligand Optimization Programs

The 2-fluoro substitution pattern, supported by class-level evidence from D3 receptor ligand studies [1], positions CAS 515160-73-3 as a preferred piperazine building block for CNS drug discovery programs where high D3 affinity (Ki <5 nM) and D3/D2 selectivity (>25-fold) are desired. The predicted metabolic stability advantage further supports its selection in lead optimization campaigns.

Physicochemical Property-Driven Fragment Library Design

With an XLogP3 of 1.3 and a balanced hydrogen bond donor/acceptor profile (HBD=1, HBA=5), CAS 515160-73-3 offers a distinct physicochemical signature compared to non-fluorinated and non-alkoxyethoxy phenylpiperazine analogs [1]. This makes it a valuable entry in fragment libraries designed for CNS-penetrant lead generation, where fine-tuning of lipophilicity and hydrogen bonding is critical.

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